![molecular formula C17H30N2O4 B5641048 9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641048.png)
9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves strategic reactions utilizing starting materials such as barbituric acid or thiobarbituric acid, combined with other organic compounds under specific conditions, such as aqueous ethanol under reflux without catalysts, to achieve the desired spirocyclic frameworks (Ahmed et al., 2012). Another approach involves Michael addition reactions, showcasing the diversity in synthetic methodologies for these compounds (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, which is a unique feature contributing to their complex chemical behavior and potential biological activity. The structural confirmation of these compounds is typically achieved through advanced spectroscopic techniques, including NMR, mass spectrometry, and sometimes X-ray crystallography (Parameswarappa & Pigge, 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives can be influenced by substitutions on the spirocyclic ring, with different substituents affecting the compound's activity and reactivity. For example, various substitutions on the spirolactam ring can modulate the antihypertensive properties of these compounds (Clark et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of diazaspiro[5.5]undecane derivatives are crucial for their application in different scientific fields. These properties are often determined by the nature of substituents and the overall molecular structure of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, define the utility of diazaspiro[5.5]undecane derivatives in synthetic chemistry and potential pharmaceutical applications. Their ability to form complexes with metals, as well as to engage in a wide range of organic transformations, highlights their versatility (Cordes et al., 2013).
properties
IUPAC Name |
9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-4-14(23-3)16(21)18-9-7-17(8-10-18)6-5-15(20)19(13-17)11-12-22-2/h14H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPNZKTUNLUUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CCC(=O)N(C2)CCOC)CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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